molecular formula C16H20N4O2S B5021588 2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide

Cat. No. B5021588
M. Wt: 332.4 g/mol
InChI Key: MCCDYIHZHBDACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide, also known as MPT0B392, is a small molecule compound that has shown potential in scientific research applications.

Mechanism of Action

2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide works by inhibiting specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Additionally, it has been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is necessary for tumor growth and metastasis. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide in lab experiments is its high potency and selectivity for specific targets. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for studying central nervous system disorders. However, one limitation is that it may not be suitable for all types of cancer, as its effectiveness may vary depending on the specific type of cancer and its genetic profile.

Future Directions

Future research on 2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide could focus on optimizing its synthesis process to improve yield and purity. Additionally, further studies could investigate its potential in treating other diseases, such as neurological disorders and autoimmune diseases. Furthermore, research could explore the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its effectiveness in treating cancer.

Synthesis Methods

2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2-(4-morpholinyl)ethylamine, followed by further reactions with other reagents to form the final product. The synthesis process has been optimized to improve yield and purity, making it suitable for scientific research applications.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide has been studied for its potential in treating cancer, as it has shown promising results in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. It has also been studied for its potential in treating other diseases, such as Alzheimer's disease and inflammatory disorders. The compound's ability to cross the blood-brain barrier has made it a potential candidate for treating central nervous system disorders.

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-19-14(11-23-12)9-15(21)18-10-13-3-2-4-17-16(13)20-5-7-22-8-6-20/h2-4,11H,5-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCDYIHZHBDACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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